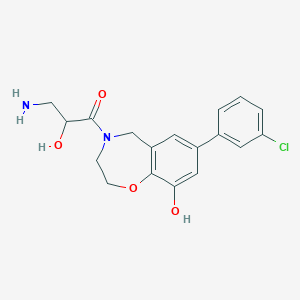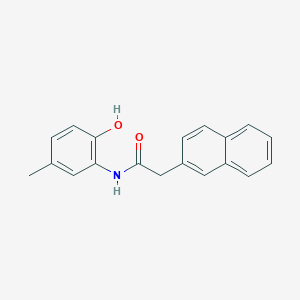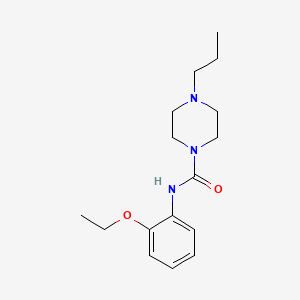![molecular formula C16H19ClN2O5 B5297522 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in numerous cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity and its potential therapeutic applications.
作用機序
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3 activity, leading to the modulation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has been shown to have numerous biochemical and physiological effects. It can promote cell differentiation, enhance cell proliferation, and inhibit cell apoptosis. Additionally, this compound has been shown to modulate insulin signaling, regulate glycogen metabolism, and promote glucose uptake.
実験室実験の利点と制限
The use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide in scientific research has several advantages. It is a potent and selective inhibitor of GSK-3, making it a valuable tool for investigating the role of GSK-3 in cellular processes. Additionally, this compound has a low toxicity profile and is stable in cell culture media, making it suitable for use in in vitro experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other kinases, such as cyclin-dependent kinase 5 and protein kinase C, which can complicate the interpretation of results. Additionally, the use of this compound in animal studies can be challenging due to its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of GSK-3 inhibition in various diseases, such as neurodegenerative diseases and cancer. Additionally, further investigation into the off-target effects of this compound on other kinases is needed to fully understand its mechanism of action. Finally, the development of more potent and selective GSK-3 inhibitors could lead to the development of new therapies for a range of diseases.
合成法
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-4-methoxyphenol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form 5-(2-bromoethyl)-isoxazole-3-carboxylic acid, which is subsequently reacted with 2-hydroxybutylamine to form this compound.
科学的研究の応用
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has been extensively used in scientific research to investigate the role of GSK-3 in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, enhance the proliferation of pancreatic beta cells, and inhibit the proliferation of cancer cells. Additionally, this compound has been used to study the effects of GSK-3 inhibition on insulin signaling, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-3-10(20)8-18-16(21)14-7-12(24-19-14)9-23-15-5-4-11(22-2)6-13(15)17/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKMNWSCIJJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)

![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)

![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]valine](/img/structure/B5297503.png)
![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)
![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)

![3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)
![methyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B5297540.png)